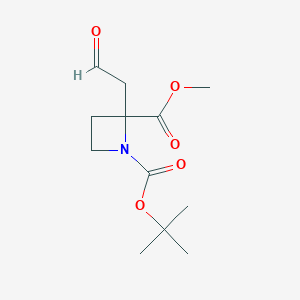
4-氨基-5-氰基噻吩-2-羧酸甲酯
描述
Methyl 4-amino-5-cyanothiophene-2-carboxylate is a versatile organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties
科学研究应用
Methyl 4-amino-5-cyanothiophene-2-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as thiophene-2-carboxylic acid and appropriate reagents.
Amination: The thiophene ring is subjected to amination to introduce the amino group at the 4-position. This can be achieved using reagents like ammonia or ammonium salts under specific reaction conditions.
Cyano Group Introduction: The cyano group at the 5-position is introduced through a cyanoation reaction, often using reagents like cyanogen bromide or sodium cyanide.
Methylation: Finally, the carboxylate group is methylated using agents like methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
化学反应分析
Types of Reactions: Methyl 4-amino-5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The amino and cyano groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as Methyl 4-amino-5-cyanothiophene-2-carboxylate oxide.
Reduction Products: Reduction can produce Methyl 4-amino-5-aminomethylthiophene-2-carboxylate.
Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.
作用机制
The mechanism by which Methyl 4-amino-5-cyanothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
相似化合物的比较
Methyl 5-amino-4-cyanothiophene-2-carboxylate
Methyl 4-amino-5-hydroxythiophene-2-carboxylate
Methyl 4-amino-5-methylthiophene-2-carboxylate
属性
IUPAC Name |
methyl 4-amino-5-cyanothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4(9)6(3-8)12-5/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBPCVALLYUGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30739114 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-51-5 | |
| Record name | Methyl 4-amino-5-cyanothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30739114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-((3aR,4R,6R,6aR)-6-(Aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1510246.png)
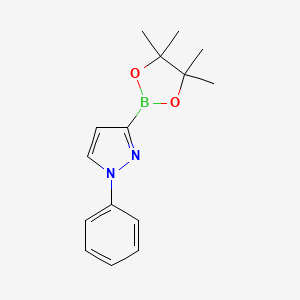
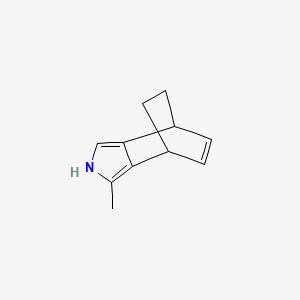
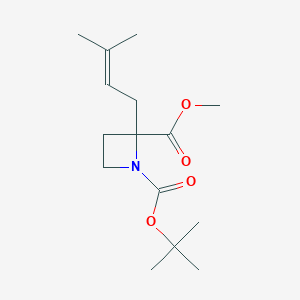
![6-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B1510252.png)

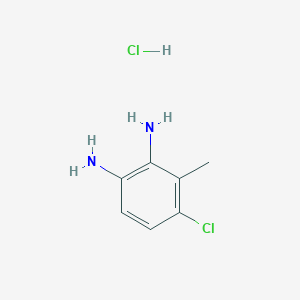
methanol](/img/structure/B1510262.png)

